molecular formula C16H23NO2 B299479 2-cyclohexyl-N-(2-phenoxyethyl)acetamide

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

Cat. No.: B299479
M. Wt: 261.36 g/mol
InChI Key: KMPNLIOHBXIYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-N-(2-phenoxyethyl)acetamide, also known as PEA, is a chemical compound that has been widely studied for its potential therapeutic applications. PEA is a member of the family of N-acylethanolamines, which are endogenous lipid mediators involved in various physiological and pathological processes. In recent years, PEA has gained attention for its anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

2-cyclohexyl-N-(2-phenoxyethyl)acetamide exerts its effects through multiple mechanisms of action. It has been shown to activate the peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in the regulation of inflammation and lipid metabolism. This compound also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to modulate the activity of ion channels and receptors involved in pain perception and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound also reduces the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation. In preclinical models of neuropathic pain, this compound has been shown to reduce pain behavior and improve sensory function. This compound has also been shown to have neuroprotective effects, including the reduction of oxidative stress and the promotion of neuronal survival.

Advantages and Limitations for Lab Experiments

2-cyclohexyl-N-(2-phenoxyethyl)acetamide has several advantages as a research tool. It is a small molecule that is easy to synthesize and purify. This compound has been shown to have low toxicity and few side effects in preclinical models. Additionally, this compound has a wide range of potential therapeutic applications, making it a versatile research tool. However, there are also limitations to the use of this compound in lab experiments. This compound has poor water solubility, which can limit its bioavailability and require the use of solvents. This compound also has a short half-life in vivo, which can limit its efficacy in some applications.

Future Directions

For research on 2-cyclohexyl-N-(2-phenoxyethyl)acetamide include the development of novel formulations and delivery methods, investigation of its potential use in the treatment of neurodegenerative and autoimmune diseases, and exploration of its use in combination with other drugs or therapies.

Synthesis Methods

2-cyclohexyl-N-(2-phenoxyethyl)acetamide can be synthesized through a series of chemical reactions starting from cyclohexylamine and 2-phenoxyethanol. The reaction involves the formation of an amide bond between the amine group of cyclohexylamine and the carboxylic acid group of 2-phenoxyethyl acetate. The resulting product is then hydrolyzed to yield this compound. The synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

2-cyclohexyl-N-(2-phenoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical models of inflammation, neuropathic pain, and neurodegenerative diseases. This compound has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-cyclohexyl-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C16H23NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,17,18)

InChI Key

KMPNLIOHBXIYLH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)CC(=O)NCCOC2=CC=CC=C2

Origin of Product

United States

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